molecular formula C7H8N2O3 B1624316 3,4-Dimethyl-5-nitropyridin-2(1H)-one CAS No. 65169-34-8

3,4-Dimethyl-5-nitropyridin-2(1H)-one

Cat. No.: B1624316
CAS No.: 65169-34-8
M. Wt: 168.15 g/mol
InChI Key: OYAVUDSYTOBZEY-UHFFFAOYSA-N
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Description

3,4-Dimethyl-5-nitropyridin-2(1H)-one is a chemical compound with the molecular formula C7H8N2O3 It is a derivative of pyridine, characterized by the presence of two methyl groups and a nitro group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethyl-5-nitropyridin-2(1H)-one typically involves the nitration of 3,4-dimethylpyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors where the reaction conditions are optimized for yield and purity. The process includes steps such as the purification of the starting materials, precise control of reaction parameters, and efficient separation and purification of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-5-nitropyridin-2(1H)-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The compound can participate in nucleophilic substitution reactions where the nitro group is replaced by other functional groups.

    Oxidation: The methyl groups can be oxidized to carboxylic acids under strong oxidizing conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Reduction: 3,4-Dimethyl-5-aminopyridin-2(1H)-one.

    Substitution: Various substituted pyridin-2(1H)-one derivatives.

    Oxidation: 3,4-Dicarboxy-5-nitropyridin-2(1H)-one.

Scientific Research Applications

3,4-Dimethyl-5-nitropyridin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-5-nitropyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dimethyl-5-nitropyridin-2-amine
  • 3,4-Dimethyl-5-nitropyridine
  • 3,4-Dimethyl-5-nitropyridin-2-ol

Uniqueness

3,4-Dimethyl-5-nitropyridin-2(1H)-one is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

3,4-dimethyl-5-nitro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-4-5(2)7(10)8-3-6(4)9(11)12/h3H,1-2H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYAVUDSYTOBZEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC=C1[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50452494
Record name 3,4-Dimethyl-5-nitropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65169-34-8
Record name 3,4-Dimethyl-5-nitro-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65169-34-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dimethyl-5-nitropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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